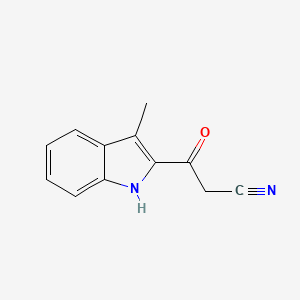

3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-8-9-4-2-3-5-10(9)14-12(8)11(15)6-7-13/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNFXCYLMFKEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263803 | |

| Record name | 1H-Indole-2-propanenitrile, 3-methyl-β-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414944-13-0 | |

| Record name | 1H-Indole-2-propanenitrile, 3-methyl-β-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414944-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-propanenitrile, 3-methyl-β-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile, a valuable heterocyclic building block. The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization with versatile moieties like the β-ketonitrile group opens extensive possibilities for the development of novel therapeutic agents and complex molecular architectures. This document delves into the mechanistic underpinnings of a robust synthetic route, offers a field-proven experimental protocol, and presents a full spectroscopic and analytical characterization of the target compound. It is designed for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Introduction: Strategic Importance

The Indole Scaffold: A Cornerstone of Medicinal Chemistry

The indole ring system is a ubiquitous feature in a vast array of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various biological interactions, including hydrogen bonding and π-stacking, have cemented its status as a "privileged scaffold." From the neurotransmitter serotonin to the anti-migraine triptans and various anti-cancer agents, the indole motif is central to numerous success stories in drug discovery. The strategic functionalization of the indole core is therefore a critical endeavor in the pursuit of new chemical entities with therapeutic potential.

β-Ketonitriles: Versatile and Reactive Intermediates

β-Ketonitriles are highly versatile synthetic intermediates due to the presence of three reactive centers: the ketone, the nitrile, and the acidic α-methylene group.[1] This trifunctional nature allows for a diverse range of chemical transformations, making them ideal precursors for the synthesis of various heteroaromatic compounds, including pyrimidines, pyrazoles, and pyridines.[1][2] Their synthesis, often achieved through the acylation of nitrile anions, is a fundamental transformation in organic chemistry.[3][4][5]

Significance of this compound

The title compound, this compound, marries the biological relevance of the 3-methylindole core with the synthetic flexibility of the β-ketonitrile moiety. This specific architecture positions the reactive β-ketonitrile group at the C2 position of the indole, a site often targeted for derivatization. The compound serves as a potent precursor for constructing more complex, fused heterocyclic systems. For instance, it has been successfully utilized in the synthesis of novel thiazoline, thiophene, and 1,3,4-thiadiazole derivatives, some of which have demonstrated promising antifungal activities.[2] This guide provides the foundational knowledge required to synthesize and characterize this key intermediate reliably and efficiently.

Synthetic Strategy and Mechanistic Insights

Retrosynthetic Approach

A logical retrosynthetic disconnection of the target molecule breaks the carbon-carbon bond between the carbonyl carbon and the α-carbon of the nitrile group. This approach points to a Claisen-type condensation between an activated derivative of 3-methyl-1H-indole-2-carboxylic acid (such as an ester) and the enolate of acetonitrile.

The Acylation of Acetonitrile: A Modified Claisen Condensation

The synthesis of this compound is effectively achieved via a Claisen condensation reaction.[6][7] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound (in this case, a nitrile) in the presence of a strong base.[6]

The mechanism proceeds through several key steps:

-

Enolate Formation: A strong base, such as potassium tert-butoxide (KOt-Bu), deprotonates the α-carbon of acetonitrile (pKa ≈ 25) to generate a nucleophilic nitrile-stabilized carbanion (enolate).[1][8] The choice of a strong, non-nucleophilic base is critical to prevent side reactions with the ester electrophile. Anhydrous conditions are paramount to avoid quenching the base and the enolate.

-

Nucleophilic Attack: The acetonitrile anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 3-methyl-1H-indole-2-carboxylate ester. This results in the formation of a tetrahedral intermediate.[9][10]

-

Alkoxide Elimination: The tetrahedral intermediate is unstable and collapses by eliminating the alkoxide leaving group (e.g., ethoxide), thereby reforming the carbonyl group and yielding the final β-ketonitrile product.[9]

-

Deprotonation (Driving Force): The methylene protons of the resulting β-ketonitrile are significantly more acidic (pKa ≈ 11) than acetonitrile due to being flanked by two electron-withdrawing groups (ketone and nitrile).[7] The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates the product. This final acid-base step is the thermodynamic driving force that shifts the reaction equilibrium towards completion, ensuring a high yield.[8][9]

-

Protonation: A final aqueous acidic workup neutralizes the enolate to furnish the desired this compound.

Caption: Figure 1: Reaction mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high-yield synthesis and purification.

Materials and Reagents

-

Ethyl 3-methyl-1H-indole-2-carboxylate

-

Acetonitrile (anhydrous)

-

Potassium tert-butoxide (KOt-Bu)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel (for chromatography)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add potassium tert-butoxide (1.2 equivalents).

-

Solvent and Reagent Addition: Add anhydrous THF via cannula and cool the resulting suspension to 0 °C in an ice bath. Add anhydrous acetonitrile (3.0 equivalents) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Ester: Dissolve ethyl 3-methyl-1H-indole-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 20 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of 1 M HCl until the pH is ~5-6.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure this compound as a solid.

Caption: Figure 2: Step-by-step workflow for synthesis and purification.

Comprehensive Characterization

Physicochemical Properties

The purified product is typically obtained as a solid. Its physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O |

| Molecular Weight | 198.22 g/mol |

| Appearance | Yellow Solid[2] |

| Melting Point | 156 °C[2] |

Spectroscopic and Analytical Data

The structural identity and purity of this compound are confirmed by a combination of spectroscopic techniques. The following table summarizes the expected and reported data.

| Technique | Parameter | Expected/Reported Value | Interpretation |

| ¹H NMR | δ (ppm), DMSO-d₆ | ~11.8 (s, 1H) | Indole N-H proton |

| ~7.1-8.0 (m, 4H) | Aromatic protons of the indole ring | ||

| ~4.1 (s, 2H) | Methylene (-CH₂-CN) protons | ||

| 2.53 (s, 3H)[2] | Methyl (-CH₃) protons at C3 | ||

| ¹³C NMR | δ (ppm), DMSO-d₆ | ~185 | Carbonyl carbon (C=O) |

| ~145 | Indole C2 | ||

| ~136 | Indole quaternary carbon | ||

| ~115-130 | Aromatic carbons & Indole C3 | ||

| ~116 | Nitrile carbon (-C≡N) | ||

| ~30 | Methylene carbon (-CH₂-CN) | ||

| ~10 | Methyl carbon (-CH₃) | ||

| IR Spectroscopy | ν (cm⁻¹) | 3402[2] | N-H stretching (Indole) |

| 2218[2] | C≡N stretching (Nitrile) | ||

| 1712, 1654[2] | C=O stretching (Ketone) | ||

| Mass Spectrometry | m/z (ESI+) | 199.0866 [M+H]⁺ | Corresponds to the protonated molecule |

| 221.0685 [M+Na]⁺ | Corresponds to the sodium adduct |

Safety, Handling, and Storage

-

Reagent Handling: Potassium tert-butoxide is a strong base and is highly reactive with water; it should be handled under an inert atmosphere. Anhydrous solvents are essential for the success of the reaction. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations should be conducted within a chemical fume hood.

-

Product Storage: The synthesized this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.

Conclusion and Future Outlook

This guide has detailed a reliable and mechanistically understood pathway for the synthesis of this compound. The provided experimental protocol and comprehensive characterization data serve as a validated resource for researchers. The strategic positioning of the versatile β-ketonitrile functionality on the medicinally significant indole scaffold makes this compound a highly valuable building block. Its demonstrated utility in the synthesis of novel antifungal agents underscores its potential for further exploration in drug discovery programs targeting a wide range of biological targets.[2] Future work could focus on expanding the library of derivatives from this intermediate and evaluating their pharmacological profiles.

References

-

De Koning, C. B., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930-2935. [Link]

-

De Koning, C. B., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. PubMed, PMID: 31839839. [Link]

-

De Koning, C. B., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. SciProfiles. [Link]

-

De Koning, C. B., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. ResearchGate. [Link]

-

Crimmins, M. T., & She, J. (2004). A High-Yielding Preparation of β-Ketonitriles. Organic Letters, 6(8), 1341-1344. (Abstract available on ResearchGate). [Link]

-

Gouda, M. A., et al. (2012). Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. Bulletin of the Korean Chemical Society, 33(9), 2986-2992. (Available on ResearchGate). [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Olyaei, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Growing Science. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Patil, S. B., & Patil, D. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

-

OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry: A Tenth Edition. [Link]

Sources

- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciprofiles.com [sciprofiles.com]

- 5. researchgate.net [researchgate.net]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

Foreword: Unveiling a Scaffold of Potential

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with profound biological activities.[1] Its versatile scaffold has been extensively explored in the quest for novel therapeutic agents. This guide focuses on a specific derivative, 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile, a molecule of significant interest due to its potential applications in drug discovery and materials science. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development. This document provides a comprehensive analysis of its key characteristics, supported by experimental data and established analytical protocols, to empower researchers, scientists, and drug development professionals in their endeavors.

Molecular and Physicochemical Profile

This compound is a crystalline solid with the molecular formula C₁₂H₁₀N₂O and a molecular weight of 198.23 g/mol .[2] The structural integrity and purity of the compound are critical for the reliability of any subsequent experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O | [2] |

| Molecular Weight | 198.23 g/mol | [2] |

| Melting Point | 198-200 °C | [1] |

| Appearance | Yellow Solid | [1] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous identification of this compound and offers insights into its electronic and vibrational states.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. The prominent absorption bands are indicative of the N-H stretching of the indole ring, the sharp C≡N stretching of the nitrile group, and the strong C=O stretching of the ketone.

| Wavenumber (cm⁻¹) | Assignment |

| 3421 | N-H stretching |

| 2218 | C≡N stretching |

| 1678 | C=O stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the detailed molecular structure.

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum displays characteristic signals for the aromatic protons of the indole ring, the methyl group, the methylene protons, and the N-H proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.88 | s | 1H | Indole N-H |

| 7.61 | d, J = 7.6 Hz | 1H | Ar-H |

| 7.43 | d, J = 8.0 Hz | 1H | Ar-H |

| 7.20 | t, J = 7.6 Hz | 1H | Ar-H |

| 7.08 | t, J = 7.6 Hz | 1H | Ar-H |

| 4.25 | s | 2H | -CH₂- |

| 2.51 | s | 3H | -CH₃ |

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum complements the proton data, showing distinct signals for all twelve carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 188.5 | C=O |

| 136.2 | Aromatic C |

| 130.1 | Aromatic C |

| 125.8 | Aromatic C |

| 122.3 | Aromatic C |

| 120.9 | Aromatic C |

| 119.8 | Aromatic C |

| 117.1 | C≡N |

| 111.4 | Aromatic C |

| 108.7 | Aromatic C |

| 30.2 | -CH₂- |

| 9.8 | -CH₃ |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For this compound, the mass spectrum shows a molecular ion peak [M]⁺ at m/z 198, consistent with its calculated molecular weight.

Physicochemical Parameters: Guiding Drug Development

Properties such as solubility, pKa, and lipophilicity are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

Solubility

Acidity (pKa)

The pKa value indicates the tendency of a molecule to donate a proton. For this compound, the most acidic proton is the N-H of the indole ring. The pKa of the indole N-H is typically around 17 in DMSO. The presence of the electron-withdrawing 2-acyl group is expected to slightly decrease this value, making it a weak acid.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A positive logP value indicates a preference for a lipid-like environment, which is often correlated with cell membrane permeability. The predicted logP for this compound is approximately 2.2, suggesting a moderate level of lipophilicity.

Experimental Protocols

The following section outlines standardized, field-proven methodologies for the experimental determination of the key physicochemical properties discussed above. These protocols are designed to be self-validating and provide a robust framework for generating reliable data.

Synthesis of this compound

The synthesis of the title compound can be achieved through the reaction of 2-acetyl-3-methylindole with ethyl cyanoformate in the presence of a base.[1]

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

To a solution of 2-acetyl-3-methylindole in a suitable anhydrous solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add ethyl cyanoformate dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Caption: Workflow for melting point determination.

Step-by-Step Methodology:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination

A standardized protocol for determining qualitative solubility.[3][4][5]

Caption: Workflow for qualitative solubility assessment.

Step-by-Step Methodology:

-

In a series of small, clean vials, place a pre-weighed amount of the compound (e.g., 1 mg).

-

To each vial, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol, DMSO, acetone, etc.).

-

Agitate each vial vigorously (e.g., using a vortex mixer or sonicator) for a fixed period (e.g., 1-2 minutes) at a controlled temperature.

-

Allow the vials to stand and visually inspect for the presence of undissolved solid.

-

Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The solid appears largely unchanged.

-

pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore near the ionizable center.[6][7][8]

Caption: Workflow for pKa determination using UV-Vis spectroscopy.

Step-by-Step Methodology:

-

Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO).

-

Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Prepare a set of solutions for analysis by adding a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

Record the UV-Vis spectrum for each solution.

-

Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.

LogP Determination by HPLC

A reliable and rapid method for estimating the octanol-water partition coefficient.[9][10][11][12][13]

Caption: Workflow for logP determination by HPLC.

Step-by-Step Methodology:

-

Select a set of standard compounds with known logP values that span the expected logP of the test compound.

-

Prepare solutions of the standard compounds and the test compound in the mobile phase.

-

Perform isocratic elution on a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., methanol/water or acetonitrile/water).

-

Determine the retention time (t_R) for each compound and the void time (t_0) of the column.

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k') of the standard compounds against their known logP values.

-

Determine the log k' of the test compound and use the calibration curve to interpolate its logP value.

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that affects its safety and efficacy.[14][15][16][17][18] A comprehensive stability testing program should evaluate the impact of temperature, humidity, and light on the compound.

General Stability Testing Protocol:

-

Forced Degradation (Stress Testing): Expose the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidation, and light) to identify potential degradation products and establish the degradation pathways.

-

Accelerated Stability Testing: Store the compound at elevated temperature and humidity (e.g., 40 °C / 75% RH) for a defined period (e.g., 6 months) to predict its long-term stability.

-

Long-Term Stability Testing: Store the compound under the recommended storage conditions (e.g., 25 °C / 60% RH) for an extended period (e.g., up to 5 years) to determine its shelf-life.

-

Analytical Monitoring: At specified time points, analyze the samples using a validated stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and any degradation products.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of this compound. The presented data and experimental protocols offer a solid foundation for researchers and drug development professionals to advance their work with this promising indole derivative. A thorough understanding of these fundamental characteristics is indispensable for unlocking its full therapeutic and technological potential.

References

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (URL: [Link])

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

-

Experiment: Solubility of Organic & Inorganic Compounds. (URL: [Link])

-

Experiment 1. Solubility of Organic Compounds. (URL: [Link])

-

pKa of a dye: UV-VIS Spectroscopy. (URL: [Link])

-

UV-Vis Spectrometry, pKa of a dye. (URL: [Link])

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (URL: [Link])

-

Experiment 5: Spectrophotometric Determination of Pka. (URL: [Link])

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (URL: [Link])

-

Solubility of Organic Compounds. (URL: [Link])

-

Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (URL: [Link])

-

Stability testing of existing active substances and related finished products. (URL: [Link])

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (URL: [Link])

-

Supporting Information for a scientific article. (URL: [Link])

-

Annex 10 - ICH. (URL: [Link])

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google P

-

A High-Throughput Method for Lipophilicity Measurement. (URL: [Link])

-

Stability Testing of Pharmaceutical Products. (URL: [Link])

-

Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. (URL: [Link])

- US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google P

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (URL: [Link])

-

This compound, min 97%, 1 gram - CP Lab Safety. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. scribd.com [scribd.com]

- 6. ishigirl.tripod.com [ishigirl.tripod.com]

- 7. hi-tec.tripod.com [hi-tec.tripod.com]

- 8. scribd.com [scribd.com]

- 9. agilent.com [agilent.com]

- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 11. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fdaghana.gov.gh [fdaghana.gov.gh]

- 15. ema.europa.eu [ema.europa.eu]

- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 17. database.ich.org [database.ich.org]

- 18. japsonline.com [japsonline.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontiers of Indole Therapeutics

The indole scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The compound 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile is a member of this versatile class of molecules. While its specific mechanism of action is not yet fully elucidated in publicly available literature, its structural features and the known biological activities of related indole derivatives allow us to propose and explore putative mechanisms. This guide provides a comprehensive overview of the known biological profile of this compound, postulates its potential mechanisms of action based on established knowledge of indole pharmacology, and outlines a rigorous experimental framework for their validation.

Chemical Identity and Known Biological Activities

This compound is a synthetic indole derivative. The core structure consists of a 3-methylindole moiety linked to an oxopropanenitrile group at the 2-position of the indole ring.

The primary reported biological activity of this compound and its derivatives is their potential as antifungal agents.[4] Studies have shown that these compounds exhibit marked inhibition of fungal growth against various strains, including Aspergillus niger, Aspergillus nodulans, and Alternaria alternata.[4] However, the specific molecular targets and pathways responsible for this antifungal activity have not been detailed.

Postulated Mechanisms of Action: An Evidence-Based Exploration

Based on the known mechanisms of other indole-containing compounds with similar structural motifs and biological activities, we can hypothesize several potential pathways through which this compound may exert its effects.

Disruption of Fungal Cell Integrity

The observed antifungal activity suggests that the primary mechanism of action could involve the disruption of essential fungal cellular processes. The lipophilic nature of the indole ring may facilitate its intercalation into the fungal cell membrane, leading to altered membrane fluidity and permeability. This could disrupt ion homeostasis and the function of membrane-bound enzymes crucial for fungal survival.

Enzyme Inhibition

Many indole derivatives are known to be potent enzyme inhibitors.[5][6][7] The oxopropanenitrile moiety in the target compound is an electron-withdrawing group, which could make the carbonyl carbon susceptible to nucleophilic attack by amino acid residues in the active site of various enzymes.

Potential Enzyme Targets:

-

Cytochrome P450 enzymes: Indole derivatives have been shown to inhibit fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane.

-

Kinases: A significant number of indole-based compounds are kinase inhibitors, playing a crucial role in cancer therapy.[8][9] While primarily explored in oncology, fungal kinases also represent potential targets for antifungal drug development.

-

Other metabolic enzymes: The compound could potentially inhibit other key enzymes involved in fungal metabolic pathways, such as those in the citric acid cycle or amino acid biosynthesis.

Interference with Nucleic Acid and Protein Synthesis

The planar indole ring system is capable of intercalating into DNA, which could interfere with DNA replication and transcription, leading to the inhibition of fungal growth. Additionally, interactions with ribosomes or other components of the protein synthesis machinery cannot be ruled out.

Induction of Oxidative Stress

Some indole compounds can induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress and subsequent apoptosis or cell death. This could be a potential mechanism for its antifungal activity.

A Proposed Experimental Workflow for Mechanism of Action Elucidation

To validate the hypothesized mechanisms, a systematic and multi-faceted experimental approach is required. The following workflow outlines a logical progression of experiments designed to identify the molecular target(s) and signaling pathways affected by this compound.

Caption: Putative inhibition of the fungal CWI pathway.

Summary and Future Directions

This compound is an indole derivative with demonstrated antifungal activity. While its precise mechanism of action remains to be fully elucidated, its structural characteristics and the known pharmacology of related compounds suggest several plausible mechanisms, including enzyme inhibition (particularly kinases), disruption of cell membrane integrity, and interference with essential biosynthetic pathways.

The experimental workflow proposed in this guide provides a robust framework for systematically investigating these hypotheses. A thorough understanding of the mechanism of action is critical for the further development of this and related compounds as potential therapeutic agents. Future research should focus on the identification of specific molecular targets, the elucidation of the downstream effects on cellular signaling pathways, and the evaluation of its efficacy and safety in preclinical models.

References

-

Al-Zaydi, K. M. (2009). Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. Molecules, 14(7), 2534-2545. [Link]

-

Sonar, V. N., Parkin, S., & Crooks, P. A. (2004). (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 3), o217–o218. [Link]

-

Di Pino, A., et al. (2018). Synthesis and biological characterization of 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors. European Journal of Medicinal Chemistry, 157, 108-121. [Link]

-

Guchhait, S. K., et al. (2018). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 23(8), 1999. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6736, Skatole. [Link]

-

Kaushik, P., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1859-1883. [Link]

-

Abdel-Wahab, B. F., et al. (2007). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. Archiv der Pharmazie, 340(6), 283-288. [Link]

-

Al-Hujaily, E. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2533. [Link]

-

De Santi, C., et al. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. Drug Metabol Drug Interact, 14(4), 197-220. [Link]

-

Garg, M., et al. (2016). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International Journal of Molecular Sciences, 17(11), 1878. [Link]

-

V. S. S. S. Sri, G., & Kumar, M. R. (2019). Synthetic indole-containing, or indole-based, compounds of therapeutic relevance. ResearchGate. [Link]

- Warpehoski, M. A., et al. (2003). 3,3-disubstituted-oxindole derivatives useful as anticancer agents.

-

Joseph, A., et al. (2015). Design, synthesis, and biological evaluation of oxindole derivatives as antidepressive agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5232. [Link]

-

de Oliveira, J. R., et al. (2022). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Molecules, 27(19), 6296. [Link]

-

Szymański, P., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. Pharmaceuticals, 16(7), 918. [Link]

-

Pop, R., et al. (2023). Indole-Based Metal Complexes and Their Medicinal Applications. Preprints.org. [Link]

-

Cankař, P., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 527-539. [Link]

-

Al-Hujaily, E. M., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(11), 2533. [Link]

-

Le Borgne, M., et al. (2003). Retinoic Acid Metabolism Inhibition by 3-azolylmethyl-1H-indoles and 2, 3 or 5-(alpha-azolylbenzyl). Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 155-158. [Link]

-

Le Borgne, M., et al. (2007). Synthesis and biological evaluation of 3-(azolylmethyl)-1H-indoles and 3-(alpha-azolylbenzyl)-1H-indoles as selective aromatase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 667-676. [Link]

-

Kothandapani, J. (2015). How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile?. ResearchGate. [Link]

-

Głowacka, A., et al. (2023). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. International Journal of Molecular Sciences, 24(13), 10793. [Link]

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1 - 1. The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retinoic acid metabolism inhibition by 3-azolylmethyl-1H-indoles and 2, 3 or 5-(alpha-azolylbenzyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 3-(azolylmethyl)-1H-indoles and 3-(alpha-azolylbenzyl)-1H-indoles as selective aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction [beilstein-journals.org]

- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

The Latent Therapeutic Potential of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile: A Technical Guide for Drug Discovery

Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry

The indole nucleus is a privileged heterocyclic scaffold, forming the structural core of a vast array of natural products and synthetic molecules with significant therapeutic applications.[1] Its unique electronic and structural characteristics enable effective interactions with a multitude of biological targets, particularly enzymes and receptors.[2] This versatility has rendered indole derivatives as indispensable tools in the development of novel therapeutics, spanning from anticancer and antimicrobial to anti-inflammatory agents.[1][2] Within this broad and promising class of compounds lies 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile, a molecule that, while not extensively studied for its intrinsic bioactivity, serves as a pivotal precursor for derivatives exhibiting potent biological effects. This guide provides a comprehensive overview of the known biological activities stemming from this core structure, its therapeutic potential based on the broader class of indole derivatives, and detailed methodologies for its future investigation.

Antifungal Activity: A Validated Therapeutic Avenue

While direct studies on the antifungal properties of this compound are not extensively documented in publicly available literature, its role as a key synthetic intermediate has led to the development of potent antifungal agents. Research has demonstrated that new heterocyclic compounds derived from this compound exhibit significant in vitro activity against pathogenic fungi.[3]

Notably, derivatives have been synthesized and tested against fungal strains such as Aspergillus niger, Aspergillus nodulans, and Alternaria alternata.[3] These studies reported that the synthesized compounds showed marked inhibition of fungal growth, with activity levels nearly equal to standard antifungal drugs.[3] This strongly suggests that the this compound scaffold is a viable pharmacophore for the development of new antifungal agents.

Hypothesized Mechanism of Action

The precise antifungal mechanism of these specific derivatives is an area for further investigation. However, indole-based antifungals are known to act through various mechanisms. One common pathway involves the disruption of fungal cell wall integrity.[4][5] Key enzymes in the fungal cell wall biosynthesis pathway, such as 1,3-β-glucan synthase and chitin deacetylase, are potential targets.[4][6] Inhibition of these enzymes leads to a compromised cell wall, making the fungus susceptible to osmotic stress and ultimately leading to cell death.

Another potential mechanism is the interference with ergosterol biosynthesis, a critical component of the fungal cell membrane. By inhibiting enzymes in this pathway, indole derivatives can disrupt membrane fluidity and function, leading to the inhibition of fungal growth.

Anticancer Potential: An Extrapolation from the Indole Class

The indole scaffold is a well-established pharmacophore in oncology drug discovery.[7] Numerous indole derivatives have been developed as potent anticancer agents, acting through diverse mechanisms.[7][8] Although this compound has not been specifically evaluated as a cytotoxic agent in the available literature, its structural features are consistent with those of indole derivatives known to possess antitumor activity.

Key Anticancer Mechanisms of Indole Derivatives

The anticancer effects of indole-containing compounds are often attributed to their ability to interfere with critical cellular processes in cancer cells. Some of the most well-documented mechanisms include:

-

Tubulin Polymerization Inhibition: A significant class of indole alkaloids, such as vinblastine and vincristine, function by binding to tubulin, thereby preventing the formation of microtubules.[7] This disruption of the mitotic spindle apparatus arrests the cell cycle in the G2/M phase and induces apoptosis.[7]

-

Enzyme Inhibition: Indole derivatives have been shown to be effective inhibitors of various enzymes that are crucial for cancer progression.[2] These include:

-

Kinases: Many indole-based compounds are designed as inhibitors of protein kinases, such as receptor tyrosine kinases (e.g., VEGFR-2) and intracellular signaling kinases, which are often overactive in cancer cells.[9]

-

Cyclooxygenase (COX) Enzymes: Some indole derivatives, like Indomethacin, are non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[1][10] COX-2 is often overexpressed in tumors and contributes to inflammation and cell proliferation.[10]

-

Histone Deacetylases (HDACs): Inhibition of HDACs by certain indole derivatives can lead to changes in gene expression, ultimately resulting in cell cycle arrest and apoptosis.[7]

-

-

Induction of Apoptosis: Many indole-based anticancer agents trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[8]

The structural components of this compound, namely the indole nucleus and the reactive oxopropanenitrile side chain, provide multiple points for chemical modification to optimize its interaction with these anticancer targets.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound and its future derivatives, standardized in vitro assays are essential. The following are detailed protocols for evaluating antifungal and anticancer activities.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against a target fungal strain, such as Aspergillus niger.

Materials:

-

Test compound (this compound)

-

Fungal strain (Aspergillus niger)

-

Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

-

Sterile 96-well microplates

-

Standard antifungal drug (e.g., Itraconazole)

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on a suitable agar medium.

-

Prepare a suspension of fungal spores in sterile saline.

-

Adjust the spore concentration to a final concentration of approximately 0.5-2.5 x 10^5 CFU/mL.

-

-

Preparation of Test Compound Dilutions:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in the broth medium in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the diluted test compound.

-

Include positive controls (fungus in broth without compound) and negative controls (broth only). Also, include wells with a standard antifungal drug as a reference.

-

Incubate the microplate at an appropriate temperature (e.g., 28-35°C) for 48-72 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the test compound that shows no visible fungal growth.

-

This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound against cancer cell lines.[11]

Materials:

-

Test compound (this compound)

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

-

Include vehicle controls (cells treated with the solvent used to dissolve the compound) and untreated controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[11]

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Shake the plate gently for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualizing the Path Forward

To better conceptualize the potential applications and evaluation of this compound, the following diagrams illustrate a hypothetical workflow and a potential mechanism of action.

Caption: A proposed workflow for the development of therapeutics from the core compound.

Caption: A potential anticancer mechanism via tubulin polymerization inhibition.

Quantitative Data Summary

While specific IC50 or MIC values for the parent compound are not available, the following table summarizes the potential range of activities based on studies of various indole derivatives, illustrating the therapeutic promise of this chemical class.

| Class of Indole Derivative | Biological Activity | Target Cell/Organism | Reported Activity Range (IC50/MIC) |

| Indole-acrylonitriles | Anticancer | Various human cancer cell lines | 0.024 - 7.91 µM[12] |

| Oxindole derivatives | Antifungal | Aspergillus niger | MIC: 7.5 µg/mL[4][5] |

| Indole-chalcones | Anticancer | Human cancer cell lines | 6 - 35 nM[7] |

| Indole-based LSD1 inhibitors | Anticancer | A549 lung cancer cells | 0.74 µM[7] |

Note: The data presented are for various indole derivatives and not for this compound itself. This table is for illustrative purposes to show the potential of the indole scaffold.

Conclusion and Future Directions

This compound stands as a molecule of significant interest, not for a documented intrinsic biological activity, but for its proven utility as a scaffold for generating potent antifungal compounds. The broader, well-established anticancer and enzyme-inhibitory activities of the indole class strongly suggest that this core structure holds considerable untapped potential for therapeutic development.

Future research should focus on two primary trajectories. First, the direct evaluation of this compound in a battery of antifungal and anticancer assays is warranted to establish a baseline activity profile. Second, a systematic medicinal chemistry campaign, using this compound as a starting material to generate a library of diverse derivatives, could unveil novel agents with high efficacy and selectivity. The exploration of its potential as a kinase inhibitor, a tubulin polymerization inhibitor, or as a novel antimicrobial agent represents exciting avenues for future drug discovery and development.

References

-

Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. (n.d.). Biological and Molecular Chemistry. Retrieved January 19, 2026, from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (2022). MDPI. Retrieved January 19, 2026, from [Link]

-

Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2017). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger. (n.d.). OUCI. Retrieved January 19, 2026, from [Link]

-

Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger. (2023). PubMed. Retrieved January 19, 2026, from [Link]

-

Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (2023). PubMed. Retrieved January 19, 2026, from [Link]

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. (2023). PubMed. Retrieved January 19, 2026, from [Link]

-

Toxicity, cytotoxicity, mutagenicity and in vitro antioxidant models of 2-oleyl-1,3-dipalmitoyl-glycerol isolated from the hexane extract of Platonia insignis MART seeds. (2020). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

In-silico ADME and toxcity studies of some novel indole derivatives. (2011). Journal of Applied Pharmaceutical Science. Retrieved January 19, 2026, from [Link]

-

Synthesis of Tumor Selective Indole and 8-Hydroxyquinoline Skeleton Containing Di-, or Triarylmethanes with Improved Cytotoxic Activity. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. (2022). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

(Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile. (2004). PubMed. Retrieved January 19, 2026, from [Link]

-

The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. (1998). PubMed. Retrieved January 19, 2026, from [Link]

-

The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (2022). MDPI. Retrieved January 19, 2026, from [Link]

Sources

- 1. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 | MDPI [mdpi.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger [ouci.dntb.gov.ua]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies [mdpi.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

This guide provides a comprehensive framework for the in vitro evaluation of the novel indole derivative, 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Given the limited specific data on the title compound, this document outlines a strategic, multi-tiered approach to systematically characterize its biological potential. The methodologies described herein are grounded in established protocols and are designed to generate robust and reproducible data for researchers in drug discovery and development.

Part 1: Foundational Physicochemical Characterization

Before embarking on biological assays, it is critical to establish the fundamental physicochemical properties of this compound. These parameters are crucial for ensuring accurate and reproducible results in subsequent in vitro studies.

Solubility Assessment

The solubility of a test compound dictates its bioavailability in in vitro systems. Poor solubility can lead to precipitation in culture media, resulting in inaccurate concentration-response curves.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.

-

Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the concentration at which the compound precipitates out of solution.

Stability Analysis

The stability of the compound in the assay medium over the course of the experiment is paramount. Degradation of the compound can lead to an underestimation of its potency.

Experimental Protocol: Stability in Culture Medium

-

Incubation: Incubate the compound at various concentrations in the relevant cell culture medium (e.g., DMEM with 10% FBS) at 37°C in a CO2 incubator for different time points (e.g., 0, 2, 8, 24, 48 hours).

-

Sample Collection: At each time point, collect an aliquot of the medium.

-

LC-MS/MS Analysis: Analyze the concentration of the parent compound in each aliquot using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Plot the concentration of the compound as a function of time to determine its degradation profile.

Part 2: Tier 1 - Primary Screening for Bioactivity

The initial tier of biological evaluation focuses on broad-spectrum screening to identify the primary cytotoxic or cytostatic effects of the compound. This will guide the direction of further, more specific investigations.

General Cytotoxicity Screening

A panel of human cancer cell lines from diverse tissue origins should be used to assess the breadth of the compound's cytotoxic potential. A non-cancerous cell line should be included to evaluate selectivity.

Recommended Cell Lines:

-

MCF-7: Breast adenocarcinoma

-

A549: Lung carcinoma

-

HeLa: Cervical cancer

-

HT-29: Colorectal adenocarcinoma

-

PC-3: Prostate cancer

-

HEK293: Human embryonic kidney cells (non-cancerous control)

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[4]

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1][5][6]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[8][9]

Data Presentation: Cytotoxic Activity

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |

| A549 | Lung Carcinoma | 48 | [Insert Value] |

| HeLa | Cervical Cancer | 48 | [Insert Value] |

| HT-29 | Colorectal Adenocarcinoma | 48 | [Insert Value] |

| PC-3 | Prostate Cancer | 48 | [Insert Value] |

| HEK293 | Non-cancerous Kidney | 48 | [Insert Value] |

Alternative Cytotoxicity Assay: XTT Assay

The XTT assay is another tetrazolium-based assay that produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.[10] The XTT reagent is used in conjunction with an electron coupling reagent.[11][12] The absorbance of the formazan product is measured between 450-500 nm.[13]

Part 3: Tier 2 - Mechanistic Investigations

Based on the results of the primary screening, the second tier of evaluation aims to elucidate the potential mechanisms of action. Given the known activities of indole derivatives, investigating anti-inflammatory and specific anticancer pathways is a logical progression.

Anti-inflammatory Potential

Inflammation is a key process in many diseases, and its modulation is a common therapeutic strategy.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Cell Line: Use a murine macrophage cell line such as RAW 264.7.

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: Incubate for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the inhibition of NO production is not due to cytotoxicity.

Anticancer Mechanism of Action

If the compound shows significant and selective cytotoxicity against cancer cell lines, further investigation into the mechanism of cell death is warranted.

Experimental Workflow for Anticancer MoA

Caption: A tiered workflow for the in vitro evaluation of the title compound.

Conclusion

This technical guide presents a systematic and logical progression for the in vitro evaluation of this compound. By starting with foundational physicochemical assessments and moving through tiered biological screening from broad cytotoxicity to specific mechanistic and target-based assays, researchers can efficiently and effectively characterize the therapeutic potential of this novel indole derivative. Each described protocol is a self-validating system when appropriate controls are included, ensuring the generation of high-quality, trustworthy data. This comprehensive approach will provide the necessary insights to make informed decisions about the future development of this compound.

References

-

Wound healing assay. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

- Ashrafizadeh, M., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Cellular Physiology.

- Perera, W. P. R. P., & Perera, M. D. J. S. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany.

- Jonkman, J. E., et al. (2014). An introduction to the wound-healing assay using live-cell microscopy.

-

Biobide. (n.d.). What is an Inhibition Assay? Retrieved from [Link]

-

San Diego State University. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]

- Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol.

-

LabGopher. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

- Adib, M., et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology.

- BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.

- Liang, C. C., Park, A. Y., & Guan, J. L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro.

-

Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

- Roche. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.

-

AntBio. (2025). Six Common Methods for Cell Viability Assay: Principles, Applications. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs.

-

QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

-

baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

- Sherman, H., Pardo, P., & Upton, T. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol.

- Journal of Pharmaceutical and Biological Sciences. (2025).

- ResearchGate. (2025). (PDF)

- Martin, M., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Journal of Visualized Experiments.

- protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research.

- ResearchGate. (2019). (PDF) In-vitro Models in Anticancer Screening.

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

- World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.

- protocols.io. (2025). Caspase 3/7 Activity.

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

- Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.

- Edmondson, S., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

- MDPI. (n.d.).

- Biology LibreTexts. (2025). 6.4: Enzyme Inhibition.

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

Crystal structure of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

An In-Depth Technical Guide to the Crystal Structure Determination of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives form the cornerstone of numerous pharmacologically active agents, valued for their versatile biological activities.[1] this compound is a key synthetic intermediate used in the preparation of novel heterocyclic compounds with potential therapeutic applications, including potent antifungal agents.[2] A thorough understanding of its three-dimensional structure and intermolecular interactions is paramount for rational drug design and the development of new derivatives with enhanced efficacy. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of this target compound, from synthesis and single-crystal growth to X-ray diffraction analysis and the interpretation of the resulting structural data. While a definitive published crystal structure for this specific molecule is not publicly available as of this writing, this document serves as a senior application scientist’s perspective on the complete experimental workflow, grounded in established crystallographic principles and data from closely related structures.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, allow it to bind to a diverse range of biological targets.[1] Derivatives of indole are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3]

The title compound, this compound, combines the indole core with reactive keto and nitrile functionalities, making it a valuable precursor for creating more complex heterocyclic systems.[2] Elucidating its solid-state structure is a critical step in understanding its reactivity, stability, and potential for polymorphism, all of which are crucial parameters in drug development. The crystal structure would reveal precise bond lengths, bond angles, and conformational preferences of the molecule. Furthermore, it would provide invaluable insight into the intermolecular interactions—such as hydrogen bonds and π-stacking—that govern the crystal packing. This information can be leveraged to predict and control the physicochemical properties of the solid form, which directly impacts bioavailability and formulation.

Synthesis and Characterization

The first critical phase in any crystallographic study is the synthesis and rigorous purification of the target compound. A literature-reported synthesis of this compound serves as our starting point.[2]

Synthetic Protocol

The synthesis is typically achieved through the reaction of 2-acetyl-3-methylindole with a suitable cyanating agent. The following is a representative protocol based on established chemical transformations for similar indole derivatives.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, dissolve 2-acetyl-3-methylindole (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 equivalents), portion-wise over 15 minutes. The choice of base is critical; NaH provides a strong, non-nucleophilic base to deprotonate the acetyl methyl group, forming the enolate.

-

Enolate Formation: Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete enolate formation.

-

Cyanation: Introduce a cyanating agent, such as ethyl cyanoformate (1.1 equivalents), dropwise via syringe. This electrophile will be attacked by the nucleophilic enolate.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure this compound.

Structural Confirmation

Before attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | To confirm the proton environment. | Signals corresponding to the indole N-H proton, aromatic protons, the methyl group, and the methylene protons. |

| ¹³C NMR | To confirm the carbon skeleton. | Resonances for the indole ring carbons, the methyl carbon, the carbonyl carbon, the methylene carbon, and the nitrile carbon. |

| FT-IR | To identify key functional groups. | Characteristic stretching frequencies for the N-H bond (around 3400 cm⁻¹), the C≡N bond (around 2250 cm⁻¹), and the C=O bond (around 1680 cm⁻¹). |